(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
Description
The compound "(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate" (CAS: 79465-86-4) is a structurally complex molecule featuring a pyrroloindole core fused with a tetrahydropyrrole ring. Its molecular formula is C₁₆H₁₈N₂O₆, with a molecular weight of 334.33 g/mol . Key structural features include:
- A (2S) stereochemical configuration at the second carbon.
- Dimethyl dicarboxylate groups at positions 1 and 2, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
dimethyl (2S)-4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-8(19)17-12-6-9(20)4-5-10(12)11-7-13(15(21)23-2)18(14(11)17)16(22)24-3/h4-6,11,13-14,20H,7H2,1-3H3/t11?,13-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAAHMQZNNBUBY-QRMWWUJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(CC(N2C(=O)OC)C(=O)OC)C3=C1C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2C(C[C@H](N2C(=O)OC)C(=O)OC)C3=C1C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the tetrahydropyrroloindole class and features multiple functional groups including:
- Acetyl group
- Hydroxy group
- Dicarboxylate moiety
These structural characteristics are believed to contribute to its biological activities such as antioxidant, anticancer, and neuroprotective effects.
Antioxidant Properties
Preliminary studies indicate that this compound exhibits significant antioxidant activity . Compounds with similar structures are known for their ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial for developing treatments for diseases linked to oxidative stress.
Anticancer Activity
Research suggests that this compound may possess anticancer properties . Structure-activity relationship studies have indicated mechanisms such as:
- Apoptosis induction : Promoting programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from proliferating.
These mechanisms are vital for the development of novel anticancer therapies.
Neuroprotective Effects
The neuroprotective potential of this compound has also been highlighted in studies. Similar compounds have demonstrated efficacy against neurodegenerative conditions by mitigating oxidative stress and promoting neuronal survival.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydropyrroloindole core : This is often achieved through cyclization reactions.
- Introduction of functional groups : Acetylation and hydroxylation are performed under controlled conditions to ensure selectivity.
- Purification : Techniques such as chromatography are utilized to isolate the final product with high purity.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound better, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Hydroxytryptamine | Indole ring; hydroxy group | Neurotransmitter; mood regulation |
| Indole-3-carbinol | Indole ring; hydroxy group | Anticancer properties |
| Tryptophan | Indole ring; amino acid | Precursor to serotonin |
The unique combination of stereochemistry and functional groups in this compound may confer specific biological activities not observed in the other listed compounds.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds but have yet to focus extensively on this compound specifically. However:
- Antioxidant assays demonstrate its potential in reducing oxidative stress markers in vitro.
- Cytotoxicity tests show that it does not adversely affect normal cell lines while exhibiting selective toxicity towards certain cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized by comparing it to analogous molecules. Below is a comparative analysis based on substituents, core architecture, and inferred biological implications:
Table 1: Structural and Functional Comparison
Key Insights
Core Architecture: The pyrroloindole core in the target compound distinguishes it from imidazopyridine () and pyrrolopyrazine () analogs. Pyrroloindoles are often associated with serotonin receptor modulation, whereas imidazopyridines are explored for kinase inhibition . Tetrahydroisoquinoline derivatives () typically exhibit broader bioactivity, including antimicrobial and anticancer properties, due to their planar aromatic systems .
Substituent Effects: The dimethyl dicarboxylate groups in the target compound confer moderate lipophilicity compared to diethyl esters (), which may enhance metabolic stability but reduce aqueous solubility .
Stereochemical Considerations :
- The (2S) configuration in the target compound contrasts with unspecified stereochemistry in analogs (e.g., ). Stereospecific interactions could influence binding to chiral biological targets, such as enzymes or G-protein-coupled receptors .
Biological Implications (Inferred): While direct pharmacological data for the target compound are scarce, tetrazolyl-containing analogs () demonstrate enhanced immunostimulatory activity in vitro, suggesting that substituent polarity and charge play critical roles in immune modulation . Diester vs. Monoester Comparisons: highlights that diester glycolipids (e.g., TDMs) often exhibit stronger cytokine induction than monoesters, implying that the dimethyl dicarboxylate in the target compound may similarly influence immune responses .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure of (2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm stereochemistry and substituent positions. For example, δ 8.64 ppm (s, 2H) in pyrroloindole derivatives corresponds to aromatic protons, while δ 171.25 ppm (C) in 13C NMR confirms ester carbonyl groups .
- HRMS (ESI) : Validate molecular mass accuracy (e.g., calculated vs. observed [M+H]+ values within 0.01 Da) .
- IR Spectroscopy : Detect functional groups like hydroxyl (stretch ~3400 cm⁻¹) and acetyl (C=O stretch ~1680 cm⁻¹) .
Q. How can synthetic protocols for pyrrolo[2,3-b]indole derivatives be optimized for higher yields?
- Methodological Answer :
- Reagent Selection : Use electron-deficient acylating agents (e.g., 5-chloropyrazine-2-carboxylic acid) to improve reactivity, achieving up to 82% yield .
- Solvent Optimization : Polar aprotic solvents (e.g., acetone-d6) enhance solubility and reaction homogeneity for NMR-monitored syntheses .
- Temperature Control : Maintain reaction temperatures between 0–25°C to suppress side reactions during cyclopropane ring-opening steps .
Advanced Research Questions
Q. What strategies address contradictions in reported yields for pyrroloindole derivatives with varying substituents?
- Methodological Answer :
- Data Cross-Validation : Compare yields across studies (e.g., 46% for 3-chloroisonicotinoyl vs. 82% for 5-chloropyrazine derivatives) to identify steric/electronic effects .
- Mechanistic Studies : Use DFT calculations to model transition states and explain yield disparities due to substituent-induced steric hindrance .
- Reproducibility Checks : Validate protocols using standardized catalysts (e.g., Pd-mediated allylic alkylation) to minimize variability .
Q. How can stereochemical control be achieved during the synthesis of tetrahydropyrroloindole frameworks?
- Methodological Answer :
- Chiral Auxiliaries : Use (2S)-configured starting materials to enforce enantioselectivity, as seen in hexahydropyrrolo[2,3-b]indole alkaloid syntheses .
- Catalytic Asymmetric Dearomatization : Apply palladium catalysts with chiral ligands (e.g., PHOX) for >90% ee in allylic alkylation reactions .
- Diastereoselective Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor cis/trans ring-closure ratios .
Q. What computational methods predict the bioactivity of modified pyrroloindole derivatives?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. acetyl groups) with antifungal activity using regression analysis .
- Docking Simulations : Map interactions between pyrroloindole scaffolds and fungal cytochrome P450 targets to prioritize synthetic targets .
- ADMET Profiling : Use tools like SwissADME to assess pharmacokinetic liabilities (e.g., logP >3.5 for blood-brain barrier penetration) .
Q. How do structural modifications influence the antifungal activity of pyrroloindole derivatives?
- Methodological Answer :
- Substituent Screening : Compare MIC values for derivatives with 6-hydroxy vs. 8-acetyl groups; the latter shows enhanced activity against Candida albicans (MIC = 2 µg/mL) .
- Ring-Opening Studies : Introduce fluorinated allyl groups (e.g., Z-3a-(2-fluoroallyl)) to improve metabolic stability and target binding .
- Proteomics : Identify overexpressed fungal proteins (e.g., chitin synthase) in response to pyrroloindole exposure via LC-MS/MS .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the diastereoselectivity of pyrroloindole syntheses?
- Methodological Answer :
- Reaction Pathway Divergence : Competing mechanisms (e.g., radical vs. ionic intermediates) lead to varying diastereomer ratios .
- Catalyst-Loading Effects : Higher Pd concentrations (0.5 mol%) favor β-hydride elimination, reducing selectivity .
- Solvent Polarity : Nonpolar solvents (e.g., toluene) stabilize chair-like transition states, improving diastereoselectivity by 30% .
Experimental Design
Q. What flow-chemistry approaches enhance scalability for pyrroloindole intermediates?
- Methodological Answer :
- Continuous-Flow Optimization : Use Design of Experiments (DoE) to model temperature (40–80°C) and residence time (10–30 min) for 95% conversion .
- In-Line Analytics : Integrate IR probes for real-time monitoring of cyclopropane ring-opening kinetics .
- Scale-Up Protocols : Transition from batch to flow reactors (e.g., Corning AFR) to reduce reaction time from 24 h to 2 h .
Biosynthetic Relevance
Q. What biosynthetic pathways involve hexahydropyrrolo[2,3-b]indole scaffolds?
- Methodological Answer :
- Prenylation Pathways : C-3 prenylated derivatives (e.g., fumitremorgins) are biosynthesized via terpene cyclase-mediated steps .
- Oxidative Rearrangements : Cytochrome P450 enzymes catalyze 8-hydroxylation, critical for alkaloid diversification .
- Gene Clustering : Identify pyrI and pyrJ genes in Aspergillus spp. responsible for core scaffold assembly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
